molecular formula C19H24N2O3S B3566084 N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylnaphthalene-2-sulfonamide

N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylnaphthalene-2-sulfonamide

Cat. No.: B3566084
M. Wt: 360.5 g/mol
InChI Key: BBRKFDLRGFTKAP-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylnaphthalene-2-sulfonamide is a complex organic compound that features a naphthalene ring system, a sulfonamide group, and an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylnaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the azepane ring, followed by the introduction of the naphthalene sulfonamide group. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylnaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The reactions usually occur under mild to moderate temperatures (25-80°C) and may require inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are frequently used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylnaphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylnaphthalene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(azepan-1-yl)-2-oxoethyl]-3-chlorobenzamide
  • N-[2-(azepan-1-yl)phenyl]-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide

Uniqueness

N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylnaphthalene-2-sulfonamide stands out due to its unique combination of a naphthalene ring and an azepane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylnaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-20(15-19(22)21-12-6-2-3-7-13-21)25(23,24)18-11-10-16-8-4-5-9-17(16)14-18/h4-5,8-11,14H,2-3,6-7,12-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRKFDLRGFTKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCCCC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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